molecular formula C22H19ClN2O5 B15024962 3'-[(4-chlorophenyl)carbonyl]-4'-hydroxy-1'-(2-methoxyethyl)-1-methylspiro[indole-3,2'-pyrrole]-2,5'(1H,1'H)-dione

3'-[(4-chlorophenyl)carbonyl]-4'-hydroxy-1'-(2-methoxyethyl)-1-methylspiro[indole-3,2'-pyrrole]-2,5'(1H,1'H)-dione

Cat. No.: B15024962
M. Wt: 426.8 g/mol
InChI Key: NEIWQCMNVVHDQN-ISLYRVAYSA-N
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Description

3’-(4-Chlorobenzoyl)-4’-hydroxy-1’-(2-methoxyethyl)-1-methyl-1,1’,2,5’-tetrahydrospiro[indole-3,2’-pyrrole]-2,5’-dione is a complex organic compound that belongs to the class of spiro compounds These compounds are characterized by a unique structure where two rings are connected through a single atom

Preparation Methods

The synthesis of 3’-(4-chlorobenzoyl)-4’-hydroxy-1’-(2-methoxyethyl)-1-methyl-1,1’,2,5’-tetrahydrospiro[indole-3,2’-pyrrole]-2,5’-dione involves multiple steps. One common method includes the following steps:

    Formation of the indole ring: This can be achieved through the Fischer indole synthesis, where phenylhydrazine reacts with an aldehyde or ketone.

    Spiro compound formation: The indole derivative is then reacted with a suitable pyrrole precursor under specific conditions to form the spiro compound.

    Functional group modifications: The final steps involve introducing the 4-chlorobenzoyl and 2-methoxyethyl groups through acylation and alkylation reactions, respectively.

Industrial production methods may involve optimizing these steps to increase yield and purity while reducing costs and environmental impact.

Chemical Reactions Analysis

3’-(4-Chlorobenzoyl)-4’-hydroxy-1’-(2-methoxyethyl)-1-methyl-1,1’,2,5’-tetrahydrospiro[indole-3,2’-pyrrole]-2,5’-dione undergoes various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to a ketone using oxidizing agents like PCC (Pyridinium chlorochromate).

    Reduction: The carbonyl groups can be reduced to alcohols using reducing agents like LiAlH4 (Lithium aluminium hydride).

    Substitution: The chlorine atom in the 4-chlorobenzoyl group can be substituted with other nucleophiles under appropriate conditions.

Common reagents used in these reactions include oxidizing agents (PCC, KMnO4), reducing agents (LiAlH4, NaBH4), and nucleophiles (amines, thiols). The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

This compound has several scientific research applications:

    Chemistry: It serves as a building block for synthesizing more complex molecules and studying reaction mechanisms.

    Biology: Its unique structure allows it to interact with biological molecules, making it a potential candidate for drug discovery and development.

    Medicine: Preliminary studies suggest it may have therapeutic properties, such as anti-inflammatory or anticancer activities.

    Industry: It can be used in the development of new materials with specific properties, such as polymers or dyes.

Mechanism of Action

The mechanism by which 3’-(4-chlorobenzoyl)-4’-hydroxy-1’-(2-methoxyethyl)-1-methyl-1,1’,2,5’-tetrahydrospiro[indole-3,2’-pyrrole]-2,5’-dione exerts its effects involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound’s structure allows it to fit into the active sites of these targets, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Similar compounds include other spiro[indole-pyrrole] derivatives, such as:

  • Spiro[indole-3,2’-pyrrolidine]-2,5’-dione
  • Spiro[indole-3,2’-pyrrolidine]-2,5’-dione derivatives with different substituents

Compared to these compounds, 3’-(4-chlorobenzoyl)-4’-hydroxy-1’-(2-methoxyethyl)-1-methyl-1,1’,2,5’-tetrahydrospiro[indole-3,2’-pyrrole]-2,5’-dione is unique due to its specific substituents, which may confer distinct chemical and biological properties. These differences can affect its reactivity, stability, and interactions with biological targets, making it a valuable compound for various research and industrial applications.

Properties

Molecular Formula

C22H19ClN2O5

Molecular Weight

426.8 g/mol

IUPAC Name

(4'Z)-4'-[(4-chlorophenyl)-hydroxymethylidene]-1'-(2-methoxyethyl)-1-methylspiro[indole-3,5'-pyrrolidine]-2,2',3'-trione

InChI

InChI=1S/C22H19ClN2O5/c1-24-16-6-4-3-5-15(16)22(21(24)29)17(18(26)13-7-9-14(23)10-8-13)19(27)20(28)25(22)11-12-30-2/h3-10,26H,11-12H2,1-2H3/b18-17+

InChI Key

NEIWQCMNVVHDQN-ISLYRVAYSA-N

Isomeric SMILES

CN1C2=CC=CC=C2C3(C1=O)/C(=C(\C4=CC=C(C=C4)Cl)/O)/C(=O)C(=O)N3CCOC

Canonical SMILES

CN1C2=CC=CC=C2C3(C1=O)C(=C(C4=CC=C(C=C4)Cl)O)C(=O)C(=O)N3CCOC

Origin of Product

United States

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